Methoxy Montelukast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Montelukast involves several steps, starting with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with a methoxy-substituted mesylate to yield this compound acid in crude form. The crude acid is then purified and converted into its final form through a series of reactions involving dicyclohexylamine and a polar protic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and validate the production process .
Chemical Reactions Analysis
Types of Reactions
Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Methoxy Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacokinetics and pharmacodynamics of leukotriene receptor antagonists.
Biology: Investigated for its potential effects on leukotriene pathways and its role in modulating inflammatory responses.
Medicine: Explored for its potential use in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Methoxy Montelukast exerts its effects by selectively targeting and inhibiting the cysteinyl leukotriene CysLT1 receptor. By blocking the binding of leukotrienes, it effectively inhibits their inflammatory actions, leading to reduced airway inflammation, decreased bronchoconstriction, and lower mucus production . This mechanism is similar to that of Montelukast but may be influenced by the presence of the methoxy group.
Comparison with Similar Compounds
Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
Methoxy Montelukast is unique due to the presence of the methoxy group, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce side effects compared to its parent compound, Montelukast .
Conclusion
This compound is a promising derivative of Montelukast with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable compound for further research and development.
Properties
Molecular Formula |
C36H38ClNO3S |
---|---|
Molecular Weight |
600.2 g/mol |
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1 |
InChI Key |
AGNZHLCBXLQHOS-ISYDNLPHSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.